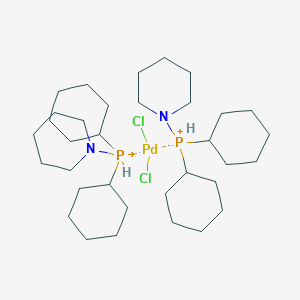
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.168 g/mol. This compound is known for its role as a palladium catalyst in various organic reactions, particularly in Suzuki-Miyaura and Negishi coupling reactions . These reactions are crucial in the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium typically involves the reaction of palladium chloride with dicyclohexyl(piperidin-1-yl)phosphine under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substituting agents: Such as triphenylphosphine or various amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine can yield triphenylphosphine palladium complexes, while oxidation reactions can produce palladium(IV) species.
Scientific Research Applications
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions and C-H activation.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceutical intermediates.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium involves the coordination of the palladium center with various ligands, facilitating the formation and cleavage of chemical bonds. The compound acts as a catalyst by providing a reactive palladium species that can undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial in the catalytic cycle of cross-coupling reactions, leading to the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(dicyclohexylphosphino)palladium(II): Similar in structure but lacks the piperidin-1-yl group.
Dichlorobis(triphenylphosphine)palladium(II): Contains triphenylphosphine ligands instead of dicyclohexyl(piperidin-1-yl)phosphane.
Uniqueness
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium is unique due to the presence of the piperidin-1-yl group, which can influence the electronic and steric properties of the compound. This can lead to different reactivity and selectivity in catalytic reactions compared to similar compounds .
Properties
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAATSPGVXMFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.C1CCC(CC1)[PH+](C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66Cl2N2P2Pd+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
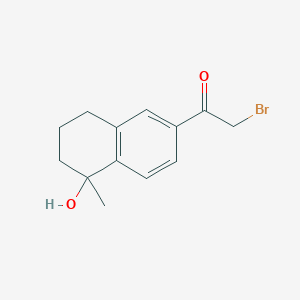
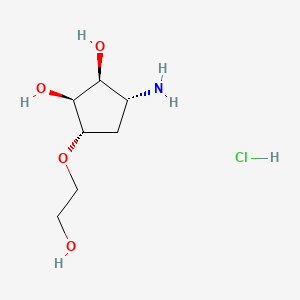

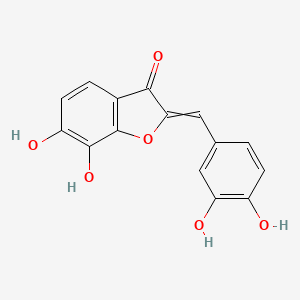
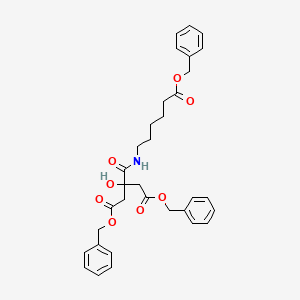

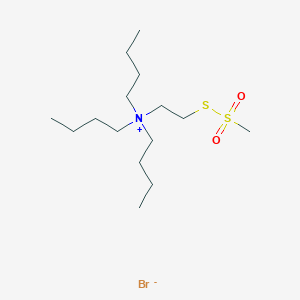
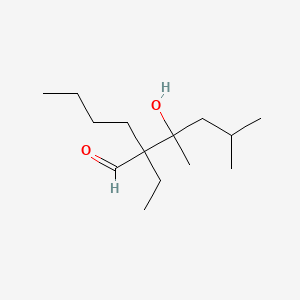
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Methylamide](/img/structure/B13852488.png)

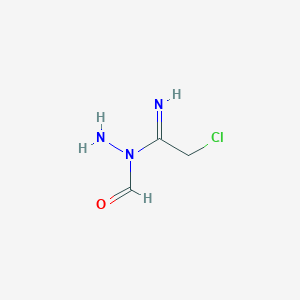

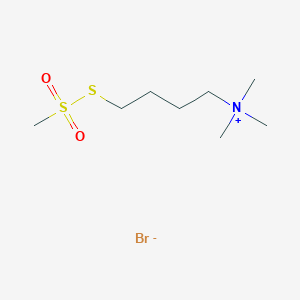
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
